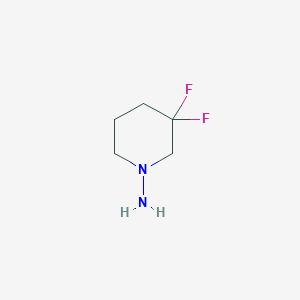

3,3-Difluoro-piperidin-1-ylamine

Description

3,3-Difluoro-piperidin-1-ylamine (CAS: 2716848-96-1) is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3rd carbon positions of its six-membered saturated ring. It exists as a white to pale yellow solid, exhibits moderate solubility in polar organic solvents such as ethanol and methanol, and likely demonstrates hydrophobic properties due to its fluorine substituents . Safety protocols mandate the use of protective equipment (gloves, goggles) and adequate ventilation during handling to minimize exposure risks .

Properties

CAS No. |

935260-59-6 |

|---|---|

Molecular Formula |

C5H10F2N2 |

Molecular Weight |

136.14 g/mol |

IUPAC Name |

3,3-difluoropiperidin-1-amine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)2-1-3-9(8)4-5/h1-4,8H2 |

InChI Key |

QIFZYYCRZCRTFA-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)N)(F)F |

Canonical SMILES |

C1CC(CN(C1)N)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated Piperidine Derivatives

- 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound features a trifluoromethyl (-CF₃) group and a sulfonyl (-SO₂) moiety on the piperidine ring.

Fluorinated Heterocycles

- 2,6-Difluoropyridine :

A pyridine derivative with fluorine atoms at the 2nd and 6th positions. Unlike the saturated piperidine ring in 3,3-Difluoro-piperidin-1-ylamine, the aromatic pyridine ring reduces basicity and conformational flexibility. This compound is less polar, impacting solubility and interaction with biological targets .

Physicochemical Properties

Preparation Methods

Key Steps:

- Reduction of a fluorinated precursor (Formula VI) in a solvent at -20°C to 100°C to form an intermediate (Formula VII).

- Reaction of the intermediate with sulfonyl chlorides (e.g., methanesulfonyl chloride, cyclopropane sulfonyl chloride, benzenesulfonyl chloride) in the presence of organic or inorganic bases at 0-100°C to form sulfonylated intermediates (Formula VIII).

- Reduction of the sulfonylated intermediate using reducing agents such as hydrogen (Pd/C, Pt/C catalysts), sodium borohydride, or potassium borohydride at 0-50°C to yield the target this compound derivative (Formula IX).

Advantages:

- High yields due to simplified post-reaction purification.

- Use of readily available raw materials and reagents.

- Environmentally friendly with no pollutant generation.

- Suitable for mass production in pharmaceutical manufacturing.

| Step | Reaction Type | Conditions | Reagents/Agents | Outcome |

|---|---|---|---|---|

| 1 | Reduction | -20°C to 100°C | Solvent (various), reducing environment | Intermediate (Formula VII) |

| 2 | Sulfonylation | 0-100°C, pH 8-12 aqueous base | Sulfonyl chlorides (methanesulfonyl chloride etc.) | Sulfonylated intermediate (Formula VIII) |

| 3 | Reduction | 0-50°C | Hydrogen (Pd/C, Pt/C), NaBH4, or KBH4 | This compound (Formula IX) |

This method is well-documented for its scalability and environmental compatibility, making it a preferred industrial route.

Synthesis via Fluorinated Building Blocks and Reductive Amination

An alternative approach involves constructing the piperidine ring using fluorinated building blocks such as ethyl 2-bromo-2,2-difluoroacetate. This method, reported in a 2016 study, uses a three-step protocol starting from simple, inexpensive materials:

- The fluorine atoms are introduced via ethyl 2-bromo-2,2-difluoroacetate.

- Subsequent cyclization and reductive amination steps lead to the formation of 3,3-difluoropiperidine derivatives.

- Final amination yields this compound.

This methodology is notable for:

- Using cheap and easily available starting materials.

- A robust, concise three-step synthesis.

- Applicability to the synthesis of biologically active fluorinated piperidine scaffolds.

| Step | Reaction Type | Description | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Fluorine incorporation | Use of ethyl 2-bromo-2,2-difluoroacetate | Ethyl 2-bromo-2,2-difluoroacetate | Fluorinated intermediate |

| 2 | Cyclization | Formation of piperidine ring | Cyclization agents | 3,3-Difluoropiperidine |

| 3 | Reductive amination | Introduction of amine group | Reducing agents and amines | This compound |

This approach was also applied in the synthesis of a potent phosphodiesterase 2A inhibitor, demonstrating the utility of the method in drug development.

Hydrogenation and Catalytic Reduction of Fluoropyridines

Another significant route to this compound involves the catalytic hydrogenation of fluoropyridine derivatives. Recent advances in catalytic hydrogenation have enabled efficient and selective conversion of fluorinated pyridines to piperidines:

- Transition metal catalysts such as cobalt, ruthenium, iridium, rhodium, and palladium are employed.

- Conditions have been optimized to achieve stereoselective hydrogenation, preserving fluorine substituents.

- Some methods allow hydrogenation in aqueous media under mild conditions, improving environmental and operational profiles.

- Palladium-catalyzed hydrogenation can be interrupted to yield piperidinones, which can be further functionalized.

These methods are advantageous for:

- Direct transformation of pyridine precursors.

- High selectivity and stereocontrol.

- Broad substrate scope including fluorinated analogs.

| Catalyst | Conditions | Substrate Type | Product Type | Notes |

|---|---|---|---|---|

| Cobalt/TiNP | Acid-free, aqueous, mild temp | Substituted pyridines | Piperidines | Good yields and selectivity |

| Ruthenium | Heterogeneous, diastereoselective | Multi-substituted pyridines | cis-Piperidines | High stereoselectivity |

| Iridium(I) | Asymmetric hydrogenation | 2-Substituted pyridinium salts | Enantioenriched piperidines | Outer-sphere dissociative mechanism |

| Rhodium(I) | Dearomatization/hydrogenation | Fluoropyridines | Fluoropiperidines | Diastereoselective, broad substrate scope |

| Palladium | Hydrogenation in air/moisture | Fluoropyridines | Fluoropiperidines, piperidinones | Moisture tolerant, selective |

This catalytic hydrogenation approach is well-suited for synthesizing fluorinated piperidines including 3,3-difluoro derivatives, and has been extensively reviewed in the context of pharmaceutical applications.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Redox and sulfonylation from 3,3-difluoro-4-hydroxy-5-ester piperidine | 3,3-Difluoro-4-hydroxy-5-ester piperidine | Reducing agents (Pd/C, NaBH4), sulfonyl chlorides, bases | High yield, scalable, environmentally friendly | Multi-step, requires careful control of conditions |

| Fluorinated building block approach | Ethyl 2-bromo-2,2-difluoroacetate | Cyclization agents, reductive amination | Simple, cost-effective, robust | Limited to certain derivatives |

| Catalytic hydrogenation of fluoropyridines | Fluoropyridines | Transition metal catalysts (Co, Ru, Ir, Rh, Pd) | Direct, stereoselective, broad substrate scope | Catalyst sensitivity, sometimes harsh conditions |

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoro-piperidin-1-ylamine, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves fluorination of a piperidine precursor. A feasible approach includes:

Precursor Preparation : Start with piperidin-1-ylamine and introduce fluorine atoms via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Fluorination : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity. For example, using anhydrous dichloromethane at −78°C reduces side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Confirm purity via HPLC (≥95%) and structural integrity via NMR (δ −120 to −140 ppm for CF groups) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : NMR to identify amine protons (δ 1.5–2.5 ppm) and NMR for piperidine carbons (δ 40–60 ppm). NMR is critical for confirming difluoro substitution .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and fluorine-induced conformational changes in the piperidine ring .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z 150.1 for CHFN) .

Q. What experimental protocols are recommended to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ ~260 nm) over 24 hours. LC-MS can identify degradation products (e.g., defluorinated intermediates) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to determine decomposition thresholds. Store samples at −20°C under inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How does the 3,3-difluoro substitution influence the compound’s conformational flexibility and receptor-binding affinity?

Methodological Answer:

- Conformational Analysis : Use density functional theory (DFT) calculations to compare energy barriers between chair and boat conformations of the piperidine ring. Fluorine’s electron-withdrawing effect increases ring rigidity, potentially enhancing binding selectivity .

- Biological Assays : Perform competitive binding studies (e.g., radioligand displacement in GPCR targets) to correlate fluorination with IC values. Fluorine’s inductive effects may reduce basicity of the amine, altering protonation states at physiological pH .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., fixed incubation times, cell lines).

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurity profiles, solvent effects in biological assays). Cross-reference with databases like PubChem BioAssay .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., monofluoro or trifluoro variants) to isolate fluorine’s contribution to activity .

Q. What strategies are effective for studying metabolic pathways of this compound in vitro?

Methodological Answer:

- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to track metabolites. Focus on cytochrome P450-mediated oxidation (e.g., CYP3A4/5) and defluorination products.

- Isotope Labeling : Synthesize - or -labeled analogs for precise metabolite identification .

- Computational Prediction : Apply software like MetaSite to predict metabolic hotspots (e.g., amine oxidation, fluorine loss) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases, proteases). Prioritize poses where fluorine atoms form hydrophobic contacts or halogen bonds.

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability. Fluorine’s steric effects may reduce off-target binding .

- Free Energy Perturbation (FEP) : Quantify relative binding affinities of fluorinated vs. non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.